molecular formula C24H25N3O5 B2949729 N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-81-4

N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2949729
CAS No.: 872854-81-4
M. Wt: 435.48
InChI Key: NRJGYVUAPFGLAY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure integrates a 2,5-dimethoxyphenyl group, an indole core substituted with a pyrrolidinyl ethyl ketone chain, and a central α-ketoacetamide linker. The indole moiety is associated with neurotransmitter mimicry, while the pyrrolidine group may enhance solubility and binding interactions. However, its exact pharmacological profile and synthesis pathway remain understudied in publicly available literature.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-31-16-9-10-21(32-2)19(13-16)25-24(30)23(29)18-14-27(20-8-4-3-7-17(18)20)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJGYVUAPFGLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores the compound's structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H27N3O4C_{24}H_{27}N_{3}O_{4} and a molecular weight of 453.6 g/mol. Its IUPAC name is N-(2,5-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, indicating a complex arrangement of functional groups that may contribute to its biological effects.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Anticancer properties : Many indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Compounds containing pyrrolidine rings have been studied for their potential to modulate inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and immune response.

Case Studies and Experimental Data

Recent studies have investigated the biological activity of related compounds, providing insights into the potential effectiveness of this compound:

StudyCompoundBiological ActivityIC50 Value
HUP-55Inhibition of PREP5 nM
PYZ16COX-II Inhibitor0.52 μM
VariousGPCR ModulationVaries

These studies highlight the importance of structural elements in determining biological efficacy. For instance, HUP-55's low IC50 value indicates potent inhibition capabilities, suggesting that modifications in the chemical structure can significantly enhance or diminish activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three classes of analogs: indole-acetamide derivatives , pyrrolidine-containing molecules , and phthalide intermediates (as referenced in the provided evidence).

Table 1: Structural and Functional Comparison

Compound Class Key Features Potential Applications Distinctive Attributes vs. Target Compound
Target Compound Indole, pyrrolidine, dimethoxyphenyl, α-ketoacetamide Neuroactive or enzyme modulation Unique combination of polar (acetamide) and lipophilic (dimethoxyphenyl) groups
Indole-acetamide analogs Indole core + acetamide linker (e.g., tryptophan derivatives) Serotonin receptor ligands Lack pyrrolidine or dimethoxy groups; simpler scaffolds
Pyrrolidine-containing drugs Pyrrolidine amines (e.g., proline analogs) Bioavailability enhancers Absence of indole or α-ketoacetamide motifs
Phthalide intermediates Isoindol-1-one or benzofuranone cores (e.g., Rodríguez et al., 2021 ) Synthetic intermediates for heterocycles Non-acetamide structure; focus on fused bicyclic systems

Key Findings:

Structural Complexity : The target compound’s indole-pyrrolidine-acetamide hybrid structure distinguishes it from simpler indole derivatives (e.g., melatonin or serotonin analogs), which lack the α-ketoacetamide linker and pyrrolidine side chain. These additions likely alter solubility and target selectivity .

Synergy of Functional Groups : The 2,5-dimethoxyphenyl group may enhance lipophilicity and membrane penetration compared to unsubstituted phenyl analogs. Conversely, the pyrrolidine moiety could improve water solubility relative to purely aromatic systems.

Contrast with Phthalide Derivatives : Unlike phthalide-based intermediates (e.g., Rodríguez et al.’s isoindol-1-one derivatives ), the target compound avoids fused bicyclic systems, favoring a flexible indole-ethyl-pyrrolidine chain. This may reduce steric hindrance in binding interactions.

Q & A

Q. Q1. What are the primary synthetic routes for synthesizing N-(2,5-dimethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Formation of the indole-pyrrolidinyl intermediate through nucleophilic substitution (e.g., coupling 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole with a chloroacetamide derivative).
  • Step 2 : Introduction of the 2,5-dimethoxyphenyl group via amide bond formation using coupling agents like EDC/HOBt .
    Optimization Strategies :
  • Use anhydrous solvents (e.g., CH2_2Cl2_2) and controlled temperatures (0–5°C) to minimize side reactions.
  • Monitor reaction progress via TLC and employ gradient chromatography (e.g., 0–8% MeOH in CH2_2Cl2_2) for purification .
  • Yield Improvement : Sequential addition of reagents (e.g., acetyl chloride in two batches) enhances conversion rates (58% yield reported in similar acetamide syntheses) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • 1H/13C NMR : Assign peaks systematically:
    • The indole NH proton appears as a broad singlet (~δ 7.69).
    • Methoxy groups (2,5-dimethoxyphenyl) show distinct singlets (δ ~3.7–3.8).
    • Pyrrolidinyl protons resonate as multiplets (δ 2.14–3.55) .
  • Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., M+H at m/z 347 observed in analogous compounds) .
  • HPLC-PDA : Validate purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

Table 1 : Example NMR Data for Structural Analogues

Proton EnvironmentChemical Shift (δ)Multiplicity
Indole NH7.69br s
Methoxy (OCH3_3)3.31–3.55m
Pyrrolidinyl CH2_22.14–2.86m

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological activity (e.g., conflicting IC50_{50} values) may arise from:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter target binding. Compare data from compounds with identical substitution patterns .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, cytotoxicity assays using MCF-7 vs. HEK293 cells may yield divergent results .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors, correlating with experimental IC50_{50} values .

Q. Q4. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Structural Modifications :
    • Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .
    • Introduce electron-withdrawing substituents (e.g., -NO2_2) on the phenyl ring to reduce oxidative metabolism .
  • In Silico Tools : Use ADMET Predictor™ to identify metabolic hotspots (e.g., pyrrolidinyl N-oxide formation) and guide synthetic adjustments .
  • In Vitro Assays : Test microsomal stability (human liver microsomes) and monitor metabolites via LC-MS/MS .

Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacological contexts?

Methodological Answer:

  • Target Identification :
    • Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .
    • Validate hits via SPR (surface plasmon resonance) for binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Functional Assays :
    • Measure cAMP levels in HEK293 cells expressing dopamine D2 receptors to assess G-protein coupling .
    • Patch-clamp electrophysiology to study ion channel modulation (e.g., K+^+ channels in neuronal cells) .

Data Analysis & Experimental Design

Q. Q6. How should researchers analyze contradictory results in SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

  • Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify structural descriptors (e.g., logP, polar surface area) most correlated with activity .
  • Cohort Stratification : Group data by assay type (e.g., enzymatic vs. cell-based) to isolate confounding variables .
  • Case Example : If N-methylation reduces potency in kinase assays but enhances CNS penetration, prioritize in vivo pharmacokinetic studies to reconcile discrepancies .

Q. Q7. What experimental designs are optimal for assessing the compound’s selectivity across related biological targets?

Methodological Answer:

  • Panel Screening : Test against a broad target panel (e.g., 50+ kinases, GPCRs) at 10 µM to identify off-target interactions .
  • Counter-Screens : Use orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) for key targets .
  • Table 2 : Example Selectivity Data Framework
TargetIC50_{50} (nM)Assay Type
Serotonin 5-HT2A12.4 ± 1.2Radioligand
Dopamine D2>10,000cAMP Inhibition
hERG Channel850 ± 45Patch-Clamp

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